![molecular formula C15H15N3O3 B2768188 1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide CAS No. 1440210-14-9](/img/structure/B2768188.png)
1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzene dicarboxamide derivative with a hydroxy group and a pyridine-ethyl group attached. Benzene dicarboxamides are a class of organic compounds that have been studied for various applications, including medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzene ring, which is a stable, aromatic ring. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom, known for its basicity and ability to coordinate to metals. The hydroxy group (-OH) and the amide groups (-CONH2) can participate in hydrogen bonding, which can influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound contains several functional groups (hydroxy, amide, and pyridine) that could potentially undergo various chemical reactions. For example, the hydroxy group might be involved in condensation or substitution reactions, and the amide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Scientific Research Applications
Antimicrobial Potential
This compound, due to its imidazole moiety, could exhibit significant antimicrobial properties. Imidazole derivatives are known to show a broad range of biological activities, including antibacterial and antifungal effects . The presence of the pyridinyl group may further enhance these properties, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Applications
The structural complexity of this compound suggests potential anti-inflammatory activity. Imidazole-containing compounds have been reported to possess anti-inflammatory properties . Research into this application could lead to the development of novel anti-inflammatory medications.
Antitumor Activity
Compounds with an imidazole core are often explored for their antitumor properties. The specific configuration of “1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide” might interact with certain tumor cells, providing a pathway for cancer research and therapy .
Antidiabetic Effects
Imidazole derivatives have shown promise in antidiabetic drug development. The unique structure of this compound could be investigated for its potential to act on enzymatic targets related to diabetes .
Anti-allergic Properties
The compound’s ability to act as an antihistamine could be explored, given that other imidazole derivatives have been used as antihistaminic agents . This application could be particularly relevant in the development of treatments for allergic reactions.
Antiviral Capabilities
Given the ongoing need for antiviral agents, the compound’s structure, which includes both imidazole and pyridinyl groups, might offer a new avenue for antiviral drug design . Its efficacy against various viruses could be a significant area of study.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and imidazole derivatives show a broad range of biological activities .
Mode of Action
It’s known that the rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions . The strong intramolecular hydrogen bond causes the C-methyl groups to tilt away from the cavity of the head group pyridine .
Biochemical Pathways
Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The solubility of a similar compound, n1,n3,n5-tris(pyridin-4-yl)benzene-1,3,5-tricarboxamide, has been studied in different solvents , which could provide some insights into the bioavailability of the compound .
Result of Action
Similar compounds such as indole derivatives have been found to possess various biological activities , suggesting that this compound may also have diverse biological effects.
Action Environment
The synthesis of similar compounds has been found to be influenced by different reaction conditions , suggesting that the action of this compound may also be influenced by environmental factors.
Future Directions
properties
IUPAC Name |
3-N-hydroxy-1-N-(2-pyridin-4-ylethyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(17-9-6-11-4-7-16-8-5-11)12-2-1-3-13(10-12)15(20)18-21/h1-5,7-8,10,21H,6,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRMJRXOJRREKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NO)C(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)
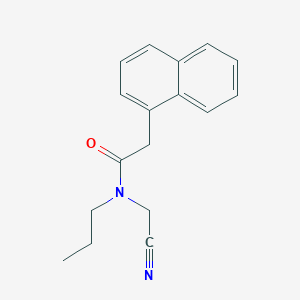

![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)
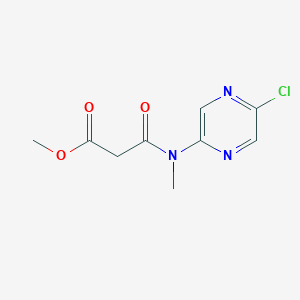
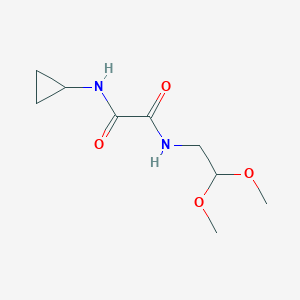

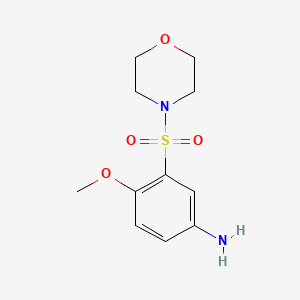
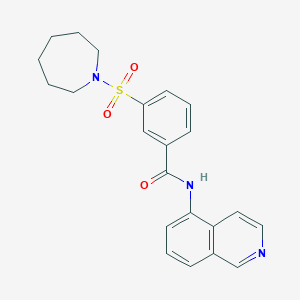
![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)

![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)
